(2-Azaspiro[4.5]decan-3-yl)methanol
Description
(2-Azaspiro[4.5]decan-3-yl)methanol is a spirocyclic compound featuring a six-membered azaspiro ring fused with a five-membered carbocyclic ring. The methanol substituent at the 3-position introduces polarity and hydrogen-bonding capacity, influencing its physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive spirocyclic derivatives, such as anticonvulsants and enzyme inhibitors .
Synthetic routes for related spiroazacyclic compounds often involve photoredox catalysis (e.g., benzyl 4-amino-3-azaspiro[4.5]decane-1-carboxylate synthesis via photocatalysis) or multistep functionalization of preformed spiro scaffolds . Its role as an intermediate in Gabapentin synthesis highlights its industrial relevance .
Properties
IUPAC Name |
2-azaspiro[4.5]decan-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-7-9-6-10(8-11-9)4-2-1-3-5-10/h9,11-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGICHKWXGFYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[4.5]decan-3-yl)methanol can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction proceeds via a tandem radical addition and dearomatizing cyclization process, resulting in the formation of the desired spirocyclic structure.
Industrial Production Methods
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Chemical Reactions Analysis
Types of Reactions
(2-Azaspiro[4.5]decan-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various reduced derivatives.
Scientific Research Applications
(2-Azaspiro[4.5]decan-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Azaspiro[4.5]decan-3-yl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Azaspiro[4.5]decan-3-yl)methanol with key analogs:
Key Observations :
- Oxygen vs. Nitrogen Substitution : Replacement of nitrogen with oxygen (e.g., 2-oxa analogs) reduces basicity and alters solubility .
- Functional Groups: Methanol and acetic acid substituents enhance hydrophilicity and hydrogen-bonding capacity compared to alkylated derivatives .
- Ring Size and Rigidity : All compounds share the spiro[4.5]decane core, but substitutions at C2/C3/C8 modulate conformational flexibility and steric effects .
Anticonvulsant Activity
- 2-Azaspiro[4.5]decane-1,3-dione derivatives exhibit potent anticonvulsant activity in rodent models, attributed to interactions with voltage-gated ion channels or GABAergic systems .
- N-Phenylamino derivatives of 2-azaspiro[4.5]decane show enhanced efficacy over simpler spirocyclic analogs, suggesting the importance of aromatic substituents .
Biological Activity
(2-Azaspiro[4.5]decan-3-yl)methanol is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom. This structural feature is believed to impart distinct biological activities that have garnered interest in various fields, particularly medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, including copper-catalyzed reactions and other organic synthesis techniques. Its synthesis often involves creating intermediates that allow for the introduction of the spirocyclic structure, which is crucial for its biological properties .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For instance, related compounds have been shown to bind to ATP-binding regions of DNA gyrase and topoisomerase, inhibiting bacterial DNA replication . This suggests that this compound may exert similar effects, making it a candidate for further investigation in antimicrobial applications.
Antimicrobial Properties
Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. A study evaluating Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones demonstrated promising antibacterial and antifungal properties . The biological activity was assessed through various assays, indicating that these compounds could inhibit the growth of pathogenic microorganisms effectively.
Antitumor Activity
The potential antitumor activity of spirocyclic compounds has also been explored. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties worthy of further exploration .
Study 1: Antimicrobial Evaluation
In a study focusing on Mannich bases synthesized from spirocyclic precursors, several compounds exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the spirocyclic structure could enhance biological efficacy .
| Compound | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Yes | 32 µg/mL |
| 2 | Yes | 16 µg/mL |
| 3 | No | N/A |
Study 2: Antitumor Effects
Another investigation reported on the cytotoxic effects of azaspiro compounds against various cancer cell lines. The study found that certain derivatives significantly reduced cell viability, indicating their potential as therapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15 |
| B | HeLa | 10 |
| C | A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
